1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

Catalog No.
S15816005
CAS No.
M.F
C19H22N2O
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-pro...

Product Name

1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

IUPAC Name

1-(methylamino)-3-(3-methyl-2-phenylindol-1-yl)propan-2-ol

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-14-17-10-6-7-11-18(17)21(13-16(22)12-20-2)19(14)15-8-4-3-5-9-15/h3-11,16,20,22H,12-13H2,1-2H3

InChI Key

DGKQJSRWFDESMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNC)O)C3=CC=CC=C3

1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is a synthetic organic compound characterized by its complex structure, which includes an indole ring system, a methylamino group, and a propanol side chain. The molecular formula of this compound is C19H22N2OC_{19}H_{22}N_{2}O, and it has a molecular weight of approximately 294.4 g/mol. The compound's structure features a unique substitution pattern on the indole ring, which contributes to its distinctive chemical and biological properties.

  • Oxidation: The hydroxyl group in the compound can be oxidized to yield ketones or aldehydes.
  • Reduction: It can undergo reduction to form different amine derivatives.
  • Substitution Reactions: The indole ring can engage in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The specific products formed depend on the reaction conditions and reagents employed.

The biological activity of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is primarily linked to its interactions with biological macromolecules. It has been studied for potential pharmacological properties, including:

  • Antidepressant Activity: Similar compounds have shown effectiveness in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and biological responses.

Research into its specific mechanisms of action is ongoing, focusing on its potential therapeutic applications in treating mood disorders and other conditions .

The synthesis of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol typically involves several steps:

  • Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions.
  • Electrophilic Aromatic Substitution: Introduction of methyl and phenyl groups is accomplished via electrophilic aromatic substitution reactions.
  • Hydroxylation: The hydroxyl group is introduced through nucleophilic substitution or oxidation reactions.

Industrial production may optimize these routes to enhance yield and purity using catalysts and controlled conditions .

1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol has potential applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex therapeutic agents.
  • Biological Research: Investigating its interactions with biological systems can provide insights into drug design.
  • Material Science: Its unique properties may be explored for developing new materials or catalysts in chemical processes .

Studies on the interactions of 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol with biological targets are crucial for understanding its pharmacological potential. Research indicates that it may interact with:

  • Receptors: Binding to specific receptors could modulate their activity, influencing physiological responses.
  • Enzymes: Inhibition of certain enzymes may alter metabolic pathways, providing therapeutic benefits.

These studies are essential for evaluating the compound's efficacy and safety as a potential drug candidate .

Several compounds share structural similarities with 1-Methylamino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, each exhibiting unique properties:

Compound NameStructural DifferencesUnique Properties
1-Methylamino-3-(2-phenyl-indol-1-yl)-propan-2-olLacks the methyl group on the indole ringDifferent biological activity profile
1-Methylamino-3-(3-methyl-indol-1-yl)-propan-2-olLacks the phenyl group on the indole ringVariation in receptor binding affinity
1-Methylamino-3-(3-methyl-2-phenyland-indol -1 -yl)-butan -2 -olHas an additional carbon in the side chainPotentially altered pharmacokinetics

The uniqueness of 1-Methylamino -3-(3-methyl -2 -phenyl-indol -1 -yl)-propan -2 -ol lies in its specific substitution pattern on the indole ring and the presence of both methylamino and hydroxyl groups, which may confer distinct biological activities not observed in similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

294.173213330 g/mol

Monoisotopic Mass

294.173213330 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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